N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide
Overview
Description
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a piperazine ring, a phenyl group, and a propoxybenzamide moiety, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methylpiperazine with a suitable carbonyl compound to form the 4-methyl-1-piperazinyl carbonyl intermediate.
Coupling with Phenyl Derivative: This intermediate is then coupled with a phenyl derivative under controlled conditions to form the N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl} intermediate.
Introduction of the Propoxybenzamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with biological targets, including receptors and enzymes.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Chemistry: Employed in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-methoxybenzamide
- N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-ethoxybenzamide
Uniqueness
N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide is unique due to its specific propoxybenzamide group, which imparts distinct chemical and biological properties compared to its methoxy and ethoxy analogs. This uniqueness makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]-3-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-3-15-28-18-8-6-7-17(16-18)21(26)23-20-10-5-4-9-19(20)22(27)25-13-11-24(2)12-14-25/h4-10,16H,3,11-15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUXOGGURPBEJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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